molecular formula C14H15NO2 B5691543 2,5,7-trimethyl-8-quinolinyl acetate

2,5,7-trimethyl-8-quinolinyl acetate

Cat. No. B5691543
M. Wt: 229.27 g/mol
InChI Key: KVNPQWQKDREYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,7-trimethyl-8-quinolinyl acetate, also known as TMQA, is a chemical compound that has been studied extensively for its potential use in scientific research. TMQA is a quinoline derivative that has shown promising results in various biological assays, making it a valuable tool for investigating biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2,5,7-trimethyl-8-quinolinyl acetate is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of reactive oxygen species (ROS) formation. This activity may be responsible for its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the ability to scavenge free radicals and protect against oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5,7-trimethyl-8-quinolinyl acetate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, its ability to chelate metal ions and scavenge free radicals makes it a useful tool for investigating oxidative stress and inflammation. However, this compound may have limitations in certain experiments, such as those involving live animals, due to its potential toxicity and lack of specificity.

Future Directions

There are several future directions for research involving 2,5,7-trimethyl-8-quinolinyl acetate, including the development of more specific and potent derivatives, the investigation of its potential use in cancer therapy, and the exploration of its effects on neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in various experimental settings.
In conclusion, this compound is a valuable tool for investigating various biochemical and physiological processes. Its fluorescent properties, metal chelation ability, and anti-inflammatory and antioxidant effects make it a promising candidate for further research in the fields of medicine and biology.

Synthesis Methods

2,5,7-trimethyl-8-quinolinyl acetate can be synthesized using a variety of methods, with the most common approach involving the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. Other methods include the use of different starting materials or alternative reaction conditions, but the basic principle remains the same.

Scientific Research Applications

2,5,7-trimethyl-8-quinolinyl acetate has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological samples. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

(2,5,7-trimethylquinolin-8-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-7-9(2)14(17-11(4)16)13-12(8)6-5-10(3)15-13/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNPQWQKDREYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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